![molecular formula C17H14F6N2O4S B2776450 4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 400078-70-8](/img/structure/B2776450.png)
4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate
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Overview
Description
4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate (4-BTSDMS) is an organosulfate compound that has been used in a variety of scientific research applications. It is a powerful inhibitor of a variety of enzymes, including the cytochrome P450 family of enzymes, and has been extensively studied for its biochemical and physiological effects. This article will provide an overview of 4-BTSDMS synthesis, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Advanced Synthesis Techniques
One study explores the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) to achieve selective iodophenylation and hydroxylation, demonstrating the potential of using highly electronegative groups for complex organic syntheses (Itoh et al., 2002).
Electroluminescence and Material Science
Research into novel classes of emitting amorphous molecular materials, including compounds with trifluoromethyl groups, highlights their utility in creating color-tunable electroluminescent devices, indicating applications in advanced display technologies (Doi et al., 2003).
Polymer Science
A study on the synthesis and characterization of novel polyimides incorporating 3′,5′-bis(trifluoromethyl)anilide shows these materials' excellent solubility, thermal stability, and electrical properties, suggesting their application in electronics and coatings (Myung et al., 2003).
Liquid Crystal Technology
Investigations into liquid crystals of derivatives bearing trifluoromethyl or trifluoromethoxy groups provide insights into how these substituents affect liquid crystalline properties, pointing towards their use in designing materials with specific phase behaviors (Miyajima et al., 1995).
Catalysis and Synthetic Chemistry
A study found that 3,5-bis(trifluoromethyl)aniline serves as an efficient monodentate transient directing group in palladium-catalyzed dehydrogenative cross-coupling, showcasing the role of trifluoromethylated anilines in facilitating complex organic transformations with high regioselectivity (Wang et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is a derivative of 3,5-Bis(trifluoromethyl)aniline , which has been used in the synthesis of various compounds including N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea . .
Mode of Action
It is known that compounds with similar structures, such as n,n′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Compounds with similar structures are known to be used extensively in promoting organic transformations .
Pharmacokinetics
The density of the compound is known to be 1467 g/mL at 25 °C , which could potentially influence its bioavailability.
Action Environment
It is known that the compound is a liquid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.
properties
IUPAC Name |
[4-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O4S/c1-25(2)30(27,28)29-14-5-3-10(4-6-14)15(26)24-13-8-11(16(18,19)20)7-12(9-13)17(21,22)23/h3-9H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFPZATZRFZJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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